Scopolamine N-oxide hydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

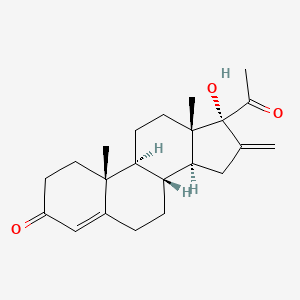

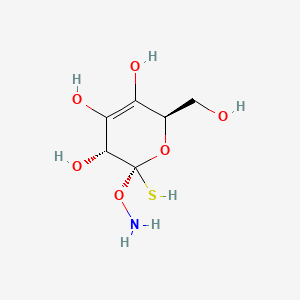

它是一种化学化合物,分子式为C17H21NO5 · HBr,分子量为400.26 g/mol 。这种化合物以其抗胆碱能特性而闻名,并用于各种科学和医疗应用。

作用机制

莨菪碱-N-氧化氢溴酸盐通过抑制毒蕈碱乙酰胆碱受体 (mAChRs) 的活性发挥作用。这些受体参与各种生理过程,包括心率、平滑肌收缩和腺体分泌的调节 。通过阻断这些受体,该化合物可以改变副交感神经系统的活性,并产生治疗效果,例如减少恶心和呕吐 .

生化分析

Biochemical Properties

Scopolamine N-oxide hydrobromide plays a significant role in biochemical reactions, particularly those involving the nervous system. It interacts with muscarinic acetylcholine receptors (mAChRs), inhibiting the action of acetylcholine, a neurotransmitter. This interaction is crucial in understanding the compound’s anticholinergic effects. Additionally, this compound has been shown to interact with various enzymes and proteins involved in neurotransmission, such as acetylcholinesterase, which breaks down acetylcholine .

Cellular Effects

This compound affects various types of cells, particularly those in the nervous system. It influences cell function by blocking muscarinic receptors, leading to decreased cholinergic signaling. This can result in altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. For example, in neuronal cells, this compound can inhibit the release of neurotransmitters, affecting synaptic transmission and overall neural communication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, where it acts as a competitive antagonist. By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a decrease in cholinergic activity. This inhibition can result in various physiological effects, such as reduced muscle contractions and decreased secretion of bodily fluids. Additionally, this compound can influence gene expression by modulating signaling pathways that control transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as prolonged inhibition of neurotransmitter release and alterations in receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild anticholinergic effects, such as dry mouth and blurred vision. At higher doses, it can lead to more severe effects, including significant cognitive impairment and motor dysfunction. Studies in animal models have shown that high doses of this compound can induce symptoms similar to those observed in neurodegenerative diseases, making it a valuable tool for studying these conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to its breakdown and elimination from the body. The compound is metabolized by enzymes in the liver, such as cytochrome P450 enzymes, which facilitate its conversion into inactive metabolites. These metabolites are then excreted from the body through the kidneys. The interaction of this compound with these metabolic enzymes can influence its overall pharmacokinetics and duration of action .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacological effects. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound can be transported by specific transporters and binding proteins, which facilitate its movement to target sites. The distribution of the compound within tissues can affect its efficacy and potential side effects .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can localize to specific compartments within cells, such as the cytoplasm and cell membrane, where it interacts with its target receptors. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

准备方法

合成路线和反应条件

莨菪碱-N-氧化氢溴酸盐可以通过使用过氧化氢在乙醇中氧化莨菪碱来合成。该反应涉及N-氧化的优先赤道取向 。该过程通常在受控条件下进行,以确保产物的所需立体化学和纯度。

工业生产方法

在工业环境中,莨菪碱氢溴酸盐可以使用称为磁场诱导结晶的方法制备。这种方法利用莨菪碱和莨菪碱氢溴酸盐之间溶解度的差异。该过程涉及盐析结晶,然后用磁场处理以提高晶体的纯度和回收率 .

化学反应分析

反应类型

莨菪碱-N-氧化氢溴酸盐会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的产物。

还原: 还原反应可以将其转化回其母体化合物莨菪碱。

取代: 它可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件

这些反应中常用的试剂包括用于氧化的过氧化氢和用于还原反应的各种还原剂。这些反应的条件通常为温和至中等温度和受控的pH值,以确保化合物的稳定性。

主要形成的产物

这些反应形成的主要产物包括莨菪碱及其N-氧化形式的各种衍生物。这些产物可能具有不同的药理特性和应用。

科学研究应用

莨菪碱-N-氧化氢溴酸盐在科学研究中具有广泛的应用,包括:

相似化合物的比较

类似化合物

莨菪碱氢溴酸盐: 一种密切相关的化合物,具有类似的抗胆碱能特性.

阿托品: 另一种莨菪烷生物碱,具有类似的药理作用,但效力和副作用谱不同.

山莨菪碱氢溴酸盐: 阿托品的衍生物,作用时间更短.

独特性

莨菪碱-N-氧化氢溴酸盐以其特定的立体化学和N-氧化官能团的存在而独树一帜。这赋予了它与其他莨菪烷生物碱相比独特的药理特性。它能够进行各种化学反应及其在不同科学领域的应用进一步突出了它的独特性。

属性

Key on ui mechanism of action |

MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS COMPETITIVE ANTAGONISM OF ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. /ANTIMUSCARINIC AGENTS/ |

|---|---|

CAS 编号 |

6106-81-6 |

分子式 |

C17H22BrNO5 |

分子量 |

400.3 g/mol |

IUPAC 名称 |

[(1R,2R,4S,5S)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide |

InChI |

InChI=1S/C17H21NO5.BrH/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+,18?;/m0./s1 |

InChI 键 |

MGNNYKWRWHQLCR-UUUUXVGVSA-N |

SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br |

手性 SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@H](CO)C4=CC=CC=C4)[O-].Br |

规范 SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br |

颜色/形态 |

Prisms from water |

熔点 |

135-138 °C |

Key on ui other cas no. |

97-75-6 6106-81-6 |

Pictograms |

Acute Toxic |

溶解度 |

Sol in water about 10 g/100 ml; slightly sol in alc, acetone |

蒸汽压力 |

1.45X10-12 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。